Ethyl furo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKJSUXVQJONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl furo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl furo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Ethyl furo[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl furo[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenation at the 5-position of the furopyridine ring enhances reactivity for further functionalization. Key examples include:
Key Insight : Bromo and chloro derivatives exhibit similar synthetic yields (~70–76%) but differ in downstream applications due to halogen-specific reactivity (e.g., bromo for cross-coupling, chloro for nucleophilic substitution).
Thieno[2,3-b]pyridine Analogs
Replacing the furan oxygen with sulfur generates thieno[2,3-b]pyridines, which display distinct electronic and structural properties:
Amino-Substituted Derivatives
Amino groups at the 3-position modulate electronic properties and bioactivity:
Key Insight: Amino-substituted derivatives show promise in antimicrobial applications, though activity depends on substituents (e.g., naphthyl groups enhance lipophilicity) .
Physicochemical Properties
Comparative data for select compounds:
*Data inferred from structurally similar 3-oxo derivative .
Key Insight : The 3-oxo derivative shares nearly identical physicochemical properties with the parent compound, suggesting minimal impact of the ketone group on bulk properties.
Q & A
Q. What are the standard synthetic routes for Ethyl furo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Two primary approaches are documented:
- One-pot multicomponent reactions : Combine aminothiophenes, aldehydes, and ethyl cyanoacetate under reflux in ethanol with a catalytic base (e.g., piperidine). Yields range from 65–90% depending on substituent steric effects and reaction time optimization .
- Stepwise deamination/decarboxylation : Start with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate. Deaminate using NaNO₂/HCl, hydrolyze with NaOH, and decarboxylate via thermal or acidic conditions. This method achieves ~76% purity but requires rigorous purification .
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., CH₃CN for higher yields in halogenated derivatives) .
Q. How is structural confirmation of this compound achieved in synthetic workflows?
Methodological Answer: Use a combination of:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1660–1680 cm⁻¹, NH₂ stretches at 3350–3480 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ 165–170 ppm). Substituent-induced shifts help confirm regiochemistry .
- Melting point analysis : Compare observed values (e.g., 218–222°C for thieno analogs) with literature to assess purity .
Q. What in vitro assays are used for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Agar diffusion/broth microdilution : Test against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) strains. Use Tetracycline (10 µg/mL) as a positive control. MIC values for analogs range from 8–64 µg/mL .
- Structure-activity relationship (SAR) screening : Introduce electron-withdrawing groups (e.g., Br, NO₂) at the 6-position to enhance activity against resistant strains .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Standardize assay protocols : Variability in inoculum size (e.g., 1×10⁶ CFU/mL vs. 5×10⁵ CFU/mL) or incubation time (18–24 hrs) can skew MIC results. Replicate assays in triplicate under CLSI guidelines .
- Control for solvent effects : DMSO concentrations >1% may inhibit bacterial growth, artificially inflating activity. Use vehicle controls .
Q. What computational strategies optimize this compound derivatives for kinase inhibition?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Target CLK1/CLK4 kinases (PDB: 4Z34). Prioritize derivatives with hydrogen bonds to Glu220/Asp238 and hydrophobic interactions with Val87 .
- QSAR modeling : Use Hammett σ values to predict electron-donating substituents (e.g., -OCH₃) that improve binding affinity (R² > 0.85 in training sets) .
Q. How are regioselectivity challenges addressed in furopyridine functionalization?
Methodological Answer:
- Direct C-H activation : Use Pd(OAc)₂ with directing groups (e.g., -CONHR) to achieve C3-arylation. Yields improve with electron-deficient aryl halides (70–85%) .
- Microwave-assisted cyclization : Reduce side products in fused tricyclic systems (e.g., thiochromeno[2,3-b]pyridines) by optimizing power (150 W) and time (20 mins) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
